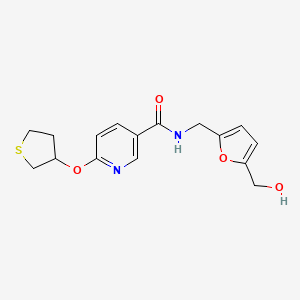
(1-Ethyl-1H-indol-3-yl)(morpholino)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-ethyl-1H-indol-3-yl)(morpholino)methanone” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system found in many natural products and drugs . It’s known for its broad-spectrum biological activities . The indole nucleus is often added to medicinal compounds that are biologically active .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . Various scaffolds of indole have been synthesized for screening different pharmacological activities .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives showed inhibitory activity against influenza A .
Physical and Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It’s an important heterocyclic compound having broad-spectrum biological activities .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen signifikante antivirale Eigenschaften aufweisen. Zum Beispiel haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen das Influenzavirus A und das Coxsackie B4-Virus gezeigt . Die strukturellen Merkmale von “(1-Ethyl-1H-indol-3-yl)(morpholino)methanon” könnten für potenzielle antivirale Mittel, insbesondere für die gezielte Bekämpfung von RNA- und DNA-Viren, untersucht werden.
Anti-HIV-Eigenschaften
Der Kampf gegen HIV hat die Entwicklung verschiedener Indolderivate gesehen. Molekular-Docking-Studien an neuartigen Indolyl-Verbindungen wurden durchgeführt, um ihre Wirksamkeit gegen HIV-1 zu beurteilen . Das in “this compound” vorhandene Pharmakophor könnte durch weitere Forschung und Entwicklung für die Anti-HIV-Aktivität optimiert werden.
Antituberkulose-Anwendungen
Indolderivate wurden auch auf ihre Antituberkulose-Aktivität untersucht. Von Indol abgeleitete Verbindungen wurden gegen Mycobacterium tuberculosis und Mycobacterium bovis getestet und zeigten vielversprechende Ergebnisse . Die fragliche Verbindung könnte ein Kandidat für die Entwicklung neuer Antituberkulose-Arzneimittel sein.
Antikrebs-Potenzial
Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivität. Indolderivate können die Apoptose von Zellen induzieren, Zellzyklusphasen stoppen und die Tubulinpolymerisation hemmen, was sie zu potenziellen Mitteln für die Krebstherapie macht . “this compound” könnte auf seine Wirksamkeit gegen verschiedene Krebszelllinien untersucht werden.
Anti-mikrobielle Wirkungen
Indolderivate sind bekanntlich antimikrobielle Eigenschaften. Sie wurden auf ihre in vitro Aktivität gegen eine Vielzahl von bakteriellen Stämmen, darunter Mycobacterium tuberculosis und andere Mycobakterienarten, getestet . Dies legt nahe, dass “this compound” wertvoll für die Entwicklung neuer antimikrobieller Mittel sein könnte.
Wirkmechanismus
Target of Action
The primary target of (1-ethyl-1H-indol-3-yl)(morpholino)methanone is tubulin , a key component of the cell’s cytoskeleton . Tubulin plays a crucial role in the G2/M phase of cell mitosis, where it polymerizes into spindles that pull sister chromatids toward two poles to facilitate cell division .
Mode of Action
(1-ethyl-1H-indol-3-yl)(morpholino)methanone interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of spindles during cell division, thereby inhibiting mitosis . The compound’s high electronegative oxygen in the morpholine ring increases the binding affinity with tubulin by participating in donor-acceptor type interactions .
Biochemical Pathways
The inhibition of tubulin polymerization by (1-ethyl-1H-indol-3-yl)(morpholino)methanone affects the mitotic spindle assembly pathway . This disruption can lead to cell cycle arrest at the G2/M phase, preventing the cell from dividing .
Pharmacokinetics
The compound’s binding energy was found to be -861 kcal/mol, which is higher than the standard drug combretastatin A-4 (-678 kcal/mol) . This suggests that the compound may have a strong binding affinity and potentially good bioavailability.
Result of Action
The result of (1-ethyl-1H-indol-3-yl)(morpholino)methanone’s action is the inhibition of cell division, which can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-ethylindol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-16-11-13(12-5-3-4-6-14(12)16)15(18)17-7-9-19-10-8-17/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRUVZNFLADHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
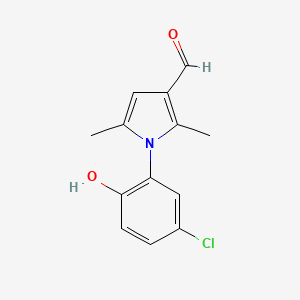
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
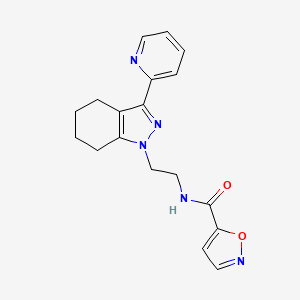
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)
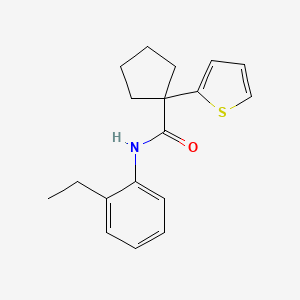
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2577965.png)
![3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride](/img/structure/B2577966.png)
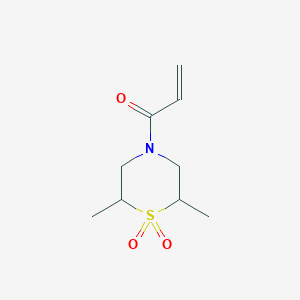
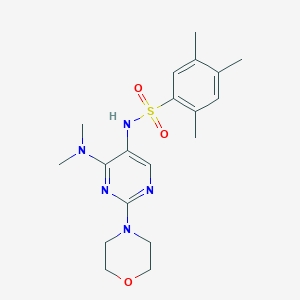

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
